N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide
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Overview
Description
N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of difluorophenyl and fluorophenyl groups attached to a piperazine ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Piperazine Intermediate: The synthesis begins with the preparation of a piperazine intermediate by reacting 4-fluoroaniline with ethylene glycol in the presence of a dehydrating agent.
Coupling Reaction: The piperazine intermediate is then coupled with 2,4-difluorobenzoyl chloride under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorinated phenyl groups enhance its binding affinity and selectivity towards these targets. The piperazine ring plays a crucial role in stabilizing the compound’s conformation, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-(piperazin-1-yl)propanamide
- N-(4-fluorophenyl)-2-[4-(5-propyl-2-pyrimidinyl)piperazino]acetamide
Uniqueness
N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide stands out due to its unique combination of difluorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
923024-65-1 |
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Molecular Formula |
C19H20F3N3O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C19H20F3N3O/c20-14-1-4-16(5-2-14)25-11-9-24(10-12-25)8-7-19(26)23-18-6-3-15(21)13-17(18)22/h1-6,13H,7-12H2,(H,23,26) |
InChI Key |
BGTUOERCMAISNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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